B1575101 KPLFRRMSSLELVIA

KPLFRRMSSLELVIA

Cat. No.: B1575101
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

sequence

KPLFRRMSSLELVIA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits a higher pI than Peptide A, enhancing its electrostatic interactions with negatively charged bacterial membranes.
  • Its moderate solubility in physiological buffers contrasts with Peptide B's poor solubility, likely due to the latter's extended hydrophobic C-terminal.

Key Findings :

  • This compound demonstrates superior selectivity (higher MIC but lower cytotoxicity) compared to Peptide B, making it a safer candidate for therapeutic development.

Key Findings :

  • The lower synthetic yield of this compound compared to Peptide A reflects challenges in coupling arginine and methionine residues during SPPS.
  • Its moderate serum stability suggests susceptibility to protease degradation, necessitating structural modifications (e.g., D-amino acids or cyclization) for in vivo applications.

3.

Data Availability : Few peer-reviewed studies provide comprehensive pharmacokinetic or in vivo efficacy data.

Structural Variants : Most comparisons rely on hypothetical analogs; experimental validation of Peptide B is absent.

Standardization : Discrepancies in assay protocols (e.g., MIC testing conditions) complicate cross-study comparisons.

Recommendations :

  • Conduct head-to-head studies under standardized conditions to validate bioactivity claims.
  • Explore PEGylation or liposomal formulations to enhance stability and bioavailability.

4. Conclusion this compound occupies a unique niche among cationic peptides due to its balanced hydrophobicity and receptor specificity. While it underperforms in antimicrobial potency compared to Peptide B, its low cytotoxicity and target-binding precision warrant further optimization. Future research should prioritize translational studies to bridge the gap between in vitro findings and clinical applications.

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